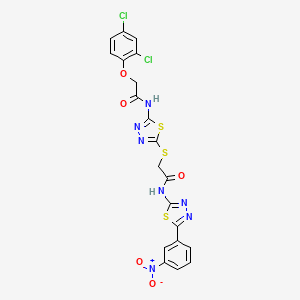

2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[5-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N7O5S3/c21-11-4-5-14(13(22)7-11)34-8-15(30)23-19-27-28-20(37-19)35-9-16(31)24-18-26-25-17(36-18)10-2-1-3-12(6-10)29(32)33/h1-7H,8-9H2,(H,23,27,30)(H,24,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOFEBZUBZPQSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N7O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiadiazole rings and the introduction of various functional groups. The process typically starts with the preparation of 1,3,4-thiadiazole derivatives through cyclization reactions involving thiosemicarbazones and appropriate carbonyl compounds. Subsequent modifications introduce the dichlorophenoxy and nitrophenyl moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

- A study demonstrated that compounds similar to those derived from 1,3,4-thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including A431 and PC3. The mechanism was linked to apoptosis induction characterized by an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

Thiadiazole derivatives have shown promise as antimicrobial agents :

- Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a nitrophenyl group exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- The presence of electron-withdrawing groups (like nitro or chloro) on the aromatic rings enhances cytotoxicity. For instance, compounds with a para-nitrophenyl group showed superior antimicrobial properties compared to their ortho or meta counterparts .

Data Tables

Case Studies

- Cytotoxic Effects in Cancer Research : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring could significantly inhibit cell proliferation and induce apoptosis .

- Antimicrobial Screening : Another research project focused on synthesizing various thiadiazole derivatives for their antimicrobial properties. The findings revealed that certain derivatives displayed potent activity against E. coli and S. aureus, suggesting their potential use as therapeutic agents against bacterial infections .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . The presence of the 1,3,4-thiadiazole moiety has been linked to significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that derivatives containing the thiadiazole ring exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32.6 μg/mL |

| Compound B | E. coli | 47.5 μg/mL |

| Compound C | Candida albicans | 50 μg/mL |

Anticancer Properties

Research has also highlighted the potential anticancer properties of compounds containing the thiadiazole structure. The incorporation of electron-withdrawing groups such as chlorine or nitro at specific positions has been shown to enhance the anticancer activity against various cancer cell lines .

Case Study: Anticancer Activity Evaluation

A study evaluated several derivatives of thiadiazole for their anticancer effects on human cancer cell lines. Results indicated that compounds with para-substituted nitrophenyl groups exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties, which can inhibit plant growth by interfering with hormonal regulation . This compound may serve as a lead for developing new agrochemicals that target specific pests or weeds while minimizing environmental impact.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly affect its pharmacological properties. For instance, introducing different substituents on the thiadiazole ring can enhance its efficacy against specific pathogens .

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups at para position | Increased antimicrobial activity |

| Electron-donating groups at ortho position | Enhanced anticancer potential |

Comparison with Similar Compounds

Key Observations :

- Thiadiazole Bridging: Unlike mono-thiadiazole derivatives (e.g., ), the dual thiadiazole cores in the target compound may increase metabolic stability by resisting oxidative cleavage .

Table 2: Cytotoxic Activity of Selected Analogues

Key Observations :

- Substituent Impact: The p-tolylamino group in compound 4y confers superior activity (IC₅₀ < 0.1 μM) compared to ureido (4g) or chlorophenyl () analogues, suggesting alkyl/aryl amino groups enhance target engagement.

- Nitro Group Role : The target’s 3-nitrophenyl moiety may mimic tyrosine kinase inhibitors (e.g., nilotinib), where nitro groups stabilize π-π stacking with kinase domains .

Spectral and Crystallographic Data

Table 3: Structural Characterization

Key Observations :

- NMR Signatures : Distinct acetamide NH signals near δ 8–10 ppm and aromatic proton splitting patterns aid in structural validation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires a multi-step approach:

- Step 1: Formation of the thiadiazole core via cyclization reactions under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

- Step 2: Acylation or thioether coupling reactions to introduce the dichlorophenoxy and nitrophenyl groups. Anhydrous potassium carbonate (K₂CO₃) is often used to deprotonate thiol intermediates, ensuring efficient coupling .

- Step 3: Purification via recrystallization (ethanol or acetone) or column chromatography. Yield optimization depends on reaction time (3–6 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .

Key Metrics: Monitor reaction progress using TLC, and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm for nitrophenyl), acetamide carbonyls (δ 165–170 ppm), and thiadiazole sulfur environments .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the congested aromatic regions .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictory data in biological activity assays?

Answer:

Contradictions in bioactivity (e.g., variable IC₅₀ values in cancer cell lines) may arise from:

- Assay Conditions: Differences in cell culture media (e.g., serum concentration affecting solubility) or incubation time (24 vs. 48 hours) .

- Structural Analogues: Compare activity of derivatives (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Reproducibility: Validate results across ≥3 independent experiments using standardized protocols (e.g., MTT assay with triplicate wells) .

Advanced: What computational strategies are effective for elucidating the mechanism of action?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on hydrogen bonding with thiadiazole sulfur and π-π stacking with nitrophenyl .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) under physiological conditions .

- QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Basic: How to address poor solubility in preclinical testing?

Answer:

- Co-Solvents: Use DMSO (≤10%) or cyclodextrin-based formulations for in vitro assays .

- Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenoxy moiety while retaining activity .

- Nanoformulation: Encapsulate in PEGylated liposomes (size 100–200 nm) to enhance bioavailability .

Advanced: What experimental designs are optimal for evaluating thermal stability?

Answer:

- Differential Scanning Calorimetry (DSC): Determine melting points (expected >200°C for thiadiazoles) and identify decomposition events .

- Thermogravimetric Analysis (TGA): Assess weight loss (%) under nitrogen atmosphere (heating rate 10°C/min) to guide storage conditions (e.g., desiccated at 4°C) .

Advanced: How to design analogues with improved pharmacokinetic profiles?

Answer:

- Bioisosteric Replacement: Substitute the dichlorophenoxy group with trifluoromethyl (enhanced lipophilicity) or morpholine (improved solubility) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Introduce methyl groups to block metabolism .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

- HepG2 Cells: Assess hepatotoxicity via ATP quantification (CellTiter-Glo®) .

- hERG Inhibition: Use patch-clamp assays to evaluate cardiac risk (IC₅₀ >10 µM preferred) .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic Profiling: Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance .

- Tissue Distribution: Radiolabel the compound (¹⁴C) to track accumulation in target organs .

- Metabolite Identification: Use UPLC-QTOF to detect inactive/degradation products .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.